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AURKB Biology and Immunosuppressive Mechanisms

Aurora Kinase B (AURKB) is a serine/threonine kinase that functions as a chromosomal passenger protein,
playing essential roles in mitosis including chromosome alignment, kinetochore-microtubule attachments,
and cytokinesis [1]. While AURKB maintains genomic stability under physiological conditions, its
dysregulation in cancer cells leads to chromosomal instability, aneuploidy, and tumor evolution [1]. Beyond
its cell cycle functions, emerging research has revealed that AURKB plays a multifaceted role in suppressing

anti-tumor immunity through various molecular mechanisms.

Molecular Structure and Characteristics: AURKB is a 345-amino acid protein with an estimated
molecular mass of 39 kDa, encoded by the AURKB gene located on chromosome 17p13.1 [1]. Structurally,
it consists of two regulatory domains at the N- and C-terminal ends and a central catalytic kinase domain
(76-327 aa) [1]. The kinase domain contains characteristic degrons (KEN motif and DAD/A box) that
regulate protein stability through proteasomal degradation pathways [1].

Mechanisms of Immune Suppression

AURKB employs multiple strategies to dampen anti-tumor immunity, creating an immunosuppressive tumor

microenvironment that facilitates cancer progression and therapy resistance.
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e Regulation of Cholesterol Metabolism: Recent research has uncovered a novel mechanism where
AURKB promotes immunosuppression through cholesterol metabolic reprogramming. AURKB
increases histone H3 lysine 9 tri-methylation (H3K9me3)/serine 10 phosphorylation, reducing
H3K9me3 enrichment at the neutral cholesterol ester hydrolase 1 (NCEH1) promoter, thereby
increasing NCEH1 expression and intratumoral cholesterol levels [2]. The accumulated cholesterol
contributes to CD8+ T cell exhaustion and diminishes antitumor responses, while AURKB inhibition

or statin treatment can reverse this effect and enhance sensitivity to chemoimmunotherapy [2].

¢ Modulation of Immune Cell Infiltration: AURKB expression significantly correlates with altered
immune cell populations within the tumor microenvironment. In hepatocellular carcinoma (HCC),
high AURKB expression is inversely correlated with resting natural killer (NK) cells, M2
macrophages, activated mast cells, and naive B cells, while positively correlating with MO
macrophages, T follicular helper cells (Tfh), regulatory T cells (Treg), and resting myeloid dendritic
cells [3]. Similarly, in melanoma, AURKB inhibition with Tozasertib reduced immunosuppressive

CD4+ Treg cells in tumors, which subsequently activated CD8+ T cells [4].

¢ Interaction with Immune Checkpoints: AURKB expression shows significant positive correlations
with multiple immune checkpoint molecules across various cancers. In HCC, AURKB expression
positively correlates with PDCD1 (PD-1), CD274 (PD-L1), CTLA4, and LAG3 [3]. This suggests that
AURKB may contribute to T-cell exhaustion and immune escape through upregulation of checkpoint

pathways, providing rationale for combining AURKB inhibitors with immune checkpoint blockade.

 MIF-CD74/CXCR4 Signaling Axis: Single-cell RNA sequencing analysis in melanoma revealed that
AURKB suppresses anti-tumor immunity by enhancing MIF-CD74/CXCR4 signaling between tumor
cells and lymphocytes [4]. This chemokine signaling pathway creates an immunosuppressive niche

that impedes effective immune surveillance and cytotoxicity.

Evidence Across Cancer Types

The table below summarizes the clinical and immunological significance of AURKB across different cancer

types:
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AURKB . . Immune
Cancer Type . Clinical Correlation . References
Expression Correlations
Cholangiocarcinoma  Highly Poor outcomes with Regulates [2]
(CCA) expressed neoadjuvant cholesterol
chemoimmunotherapy; metabolism via
promotes CD8+ T cell H3K9me3/NCEH1
exhaustion axis
Hepatocellular Upregulated Independent prognostic  Alters TIICs; [3]
Carcinoma (HCC) (MRNA & risk factor; associated correlates with PD-
protein) with MVI, Edmondson- 1, PD-L1, CTLA-4,
Steiner grade, LAG3
recurrence
Melanoma Not Suppresses anti-tumor Increases MIF- [4]
specified immunity CD74/CXCR4
signaling; reduces
CD4+ Tregqg,
activates CD8+ T
cells
Pan-Cancer Elevated in Poor OS in 12 cancers, Correlates with [5]
most poor PFSin 11 cancers; immune infiltration,
cancers advanced stages in 10 immunomodulatory
cancers factors, TMB, MSI
Non-Small Cell Lung Upregulated Poor survival, promotes  Correlates with [6] [7]

Cancer (NSCLC)

migration, invasion via
PI3K/Akt/NF-kB/MMP-
2/9 pathway

Therapeutic Targeting of AURKB

immune cell
infiltration and
checkpoint genes

The strategic inhibition of AURKB represents a promising approach for cancer therapy, particularly in

combination with established treatment modalities.
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Small Molecule Inhibitors: Several AURKB inhibitors have demonstrated potential in preclinical studies.
Tozasertib has shown significant efficacy in melanoma models by decreasing immunosuppressive CD4+
Treg cells in tumors and activating CD8+ T cells [4]. Other pan-Aurora kinase inhibitors that target AURKB
include PHA-739358, which has entered phase 2 clinical trials for advanced prostate cancer and

hematological malignancies [8].

Combination Strategies: The immunomodulatory effects of AURKB inhibition provide strong rationale for
combination therapies. AURKB targeting with simvastatin (cholesterol-lowering agent) significantly
enhanced sensitivity to chemoimmunotherapy in cholangiocarcinoma [2]. Similarly, the combination of
AURKB inhibitors with immune checkpoint blockers may synergize to overcome immune resistance

mechanisms.

Biomarker Development: High AURKB expression predicts poorer outcomes in patients undergoing
neoadjuvant chemoimmunotherapy and is associated with cholesterol accumulation within tumors [2]. These
findings position AURKB as both a therapeutic target and potential predictive biomarker for treatment

response.

Experimental Models and Methods

The following experimental approaches have been instrumental in characterizing AURKB's role in anti-

tumor immunity:

In Vitro Models:

¢ RNA Interference: Short hairpin RNA (shRNA) or siRNA-mediated knockdown of AURKB in various
cancer cell lines (A549 for NSCLC, U251 and U87 for glioma) to assess functional consequences [8]
[7].

e Stable Cell Lines: Generation of AURKB-knockdown or overexpressing stable cell lines using
lentiviral vectors for proliferation, apoptosis, and invasion assays [6].

e Treatment Studies: Application of AURKB inhibitors (Tozasertib) to cancer cells followed by RNA-
sequencing to identify differentially expressed genes and pathways [4].

In Vivo Models:

¢ Xenograft Models: Subcutaneous implantation of cancer cells (e.g., SBC3-Luc for SCLC, melanoma
cells) into immunodeficient or immunocompetent mice to evaluate tumor growth and immune
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responses after AURKB inhibition [9] [4].

e Spontaneous Models: Genetically engineered mouse models (e.g., RPM: RBfl/fl; TP53fl/fl;LSL-
MYCT58A for SCLC) to assess therapeutic efficacy in autochthonous tumors [9].

¢ Patient-Derived Xenografts (PDX): Use of patient-derived cholangiocarcinoma organoids and PDX
models to validate AURKB targeting in clinically relevant systems [2].

Analytical Techniques:

¢ Immunohistochemistry (IHC): Staining of patient tissue microarrays with anti-AURKB antibodies to
evaluate protein expression and localization, with scoring based on intensity and percentage of
positive cells [6] [3].

¢ Flow Cytometry: Multicolor flow cytometry to analyze immune cell populations (T cell activation,
differentiation, exhaustion markers) in tumors after AURKB inhibition [9] [4].

e Chromatin Immunoprecipitation (ChlP): Assays to study protein-gene interactions and histone
modifications (H3K9me3) at specific gene promoters [2].

¢ Single-Cell RNA Sequencing: Comprehensive profiling of tumor and immune cells to identify
signaling pathways and cell-cell communication networks altered by AURKB inhibition [4].

Conceptual Framework of AURKB in Immune
Suppression

The following diagram illustrates the core mechanisms through which AURKB suppresses anti-tumor

immunity and potential therapeutic intervention points:
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Therapeutic Interventions
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This diagram illustrates how AURKB orchestrates multiple immunosuppressive mechanisms and identifies

potential therapeutic intervention points to restore anti-tumor immunity.

Conclusion and Future Directions

The emerging role of AURKB as a regulator of anti-tumor immunity represents a significant advancement in
cancer biology. AURKB contributes to immune evasion through cholesterol metabolic reprogramming,
alteration of immune cell infiltration, upregulation of immune checkpoints, and enhancement of
immunosuppressive signaling pathways. These findings position AURKB as a promising therapeutic target,

particularly in combination with immunotherapy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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